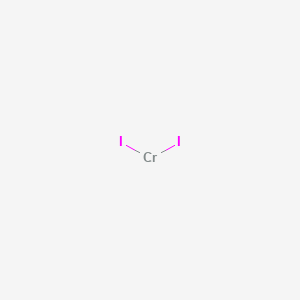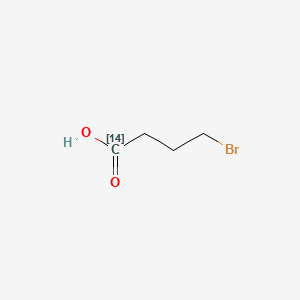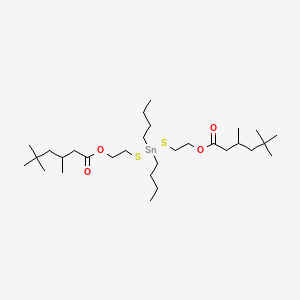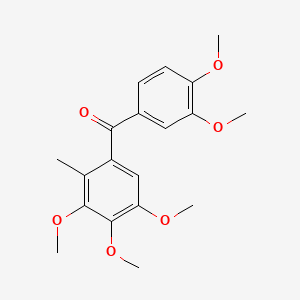
2-Methyl-3,3',4,4',5-pentamethoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone is an organic compound with the molecular formula C19H22O6 It is a derivative of benzophenone, characterized by the presence of multiple methoxy groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone typically involves the reaction of appropriate methoxy-substituted benzene derivatives with a methylating agent. One common method includes the Friedel-Crafts acylation reaction, where a methoxy-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzophenone derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for research.
Comparison with Similar Compounds
Similar Compounds
- 3,3’,4,4’,5-Pentamethoxybenzophenone
- 2,4,6-Trimethoxybenzophenone
- 4,4’-Dimethoxybenzophenone
Uniqueness
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone is unique due to the presence of a methyl group in addition to the methoxy groups. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other methoxy-substituted benzophenones.
Properties
CAS No. |
56890-08-5 |
|---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(3,4,5-trimethoxy-2-methylphenyl)methanone |
InChI |
InChI=1S/C19H22O6/c1-11-13(10-16(23-4)19(25-6)18(11)24-5)17(20)12-7-8-14(21-2)15(9-12)22-3/h7-10H,1-6H3 |
InChI Key |
WYWJRRYIUKOUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)
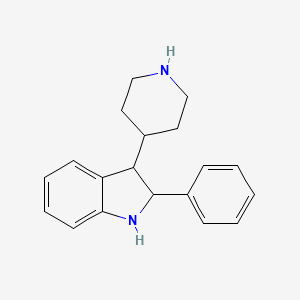
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)


![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)
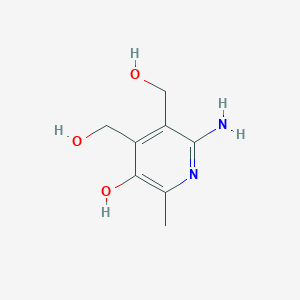
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)
